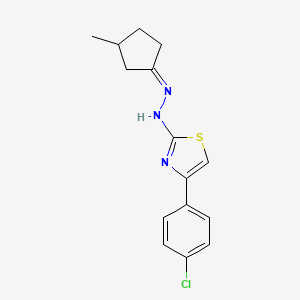
CPTH6
Overview
Description
Preparation Methods
The synthesis of 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone involves the reaction of 4-(4′-chlorophenyl)thiazol-2-yl]hydrazone with 3-methylcyclopentanone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .
Chemical Reactions Analysis
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring in the compound allows for substitution reactions, where different substituents can be introduced to modify its properties
Scientific Research Applications
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying histone acetyltransferase inhibition and its effects on histone acetylation.
Biology: The compound has shown potential in inducing apoptosis and cell cycle arrest in cancer cell lines, making it a promising candidate for cancer research.
Medicine: Its ability to target cancer stem-like cells and inhibit tumor growth has opened new avenues for developing anticancer therapies.
Industry: The compound’s unique properties make it a potential candidate for developing new drugs and therapeutic agents .
Mechanism of Action
The primary mechanism of action of 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone involves the inhibition of histone acetyltransferase activity, specifically targeting Gcn5 and pCAF. This inhibition leads to a decrease in histone acetylation, resulting in altered gene expression and induction of apoptosis. The compound also affects the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c, which further promotes apoptosis .
Comparison with Similar Compounds
3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone is unique in its ability to selectively target histone acetyltransferases Gcn5 and pCAF, while not affecting other acetyltransferases like p300 or CBP. Similar compounds include:
Anacardic acid: Another histone acetyltransferase inhibitor, but with a broader range of targets.
Garcinol: A polyisoprenylated benzophenone that inhibits histone acetyltransferases and has shown anticancer properties.
Curcumin: A natural compound with histone acetyltransferase inhibitory activity, but with less specificity compared to 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFJAFXMIJWFOL-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















